Molecular Weight and Chain Length: Br-PEG12-Br vs. Br-PEGn-Br (n=4, 8, 11, 24)
Br-PEG12-Br provides a specific molecular weight (672.4 g/mol) and spacer length, occupying an intermediate position within the Br-PEGn-Br series that balances solubility and flexibility. Direct comparison with its closest analogs reveals a stepwise increase in molecular weight and atom count with each additional ethylene glycol unit . This discrete nature allows researchers to fine-tune the distance between conjugated moieties, a parameter known to critically influence PROTAC ternary complex formation and polymer morphology .
| Evidence Dimension | Molecular Weight and Chain Length |
|---|---|
| Target Compound Data | MW = 672.4 g/mol (C24H48Br2O11); 12 ethylene glycol units |
| Comparator Or Baseline | Br-PEG4-Br: MW = 364.07 (C10H20Br2O4) ; Br-PEG8-Br: MW = 540.29 (C18H36Br2O8) ; Br-PEG11-Br: MW = 672.45 (C24H48Br2O11) ; Br-PEG24-Br: MW = ~1152 (C49H99Br2O24, estimated) |
| Quantified Difference | Br-PEG12-Br is 308.3 Da heavier than Br-PEG4-Br, 132.1 Da heavier than Br-PEG8-Br, and ~480 Da lighter than Br-PEG24-Br. |
| Conditions | Calculated from molecular formula; vendor-verified data |
Why This Matters
The precise MW of Br-PEG12-Br ensures a predictable hydrodynamic volume that is neither too short to restrict conformational sampling nor too long to cause excessive flexibility and potential aggregation, making it a preferred choice for fine-tuning linker geometry in PROTACs and for synthesizing well-defined block copolymers.
